

# solubility parameters for 3-Formyl-4-isopropoxyphenylboronic acid

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## Compound of Interest

Compound Name: 3-Formyl-4-isopropoxyphenylboronic acid

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## An In-depth Technical Guide to the Solubility Parameters of 3-Formyl-4-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**3-Formyl-4-isopropoxyphenylboronic acid** is a versatile building block in medicinal chemistry, valued for the unique reactivity of its boronic acid moiety.<sup>[1]</sup> Its successful application in drug development, from synthesis and purification to formulation and bioavailability, is fundamentally governed by its solubility characteristics. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility parameters of this compound. We will delve into the theoretical underpinnings of both Hildebrand and Hansen Solubility Parameters (HSP), offer a practical, step-by-step methodology for their theoretical estimation via group contribution methods, and detail a robust experimental protocol for their empirical validation. The overarching goal is to equip researchers with the necessary tools to rationally select solvents, predict polymer miscibility, and ultimately accelerate the development of novel therapeutics based on this promising chemical entity.

## Introduction: The Pivotal Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "developability." Poor solubility can impede purification, complicate formulation, and lead to low or erratic bioavailability, dooming an otherwise potent compound.<sup>[2]</sup>

**3-Formyl-4-isopropoxyphenylboronic acid**, with its aldehyde, ether, and boronic acid functionalities, presents a complex solubility profile. The boronic acid group, in particular, is of immense interest for its ability to form reversible covalent bonds with diols, a feature exploited in glucose sensors and targeted drug delivery systems.<sup>[3][4]</sup> Understanding and quantifying the solubility of this molecule is therefore not an academic exercise but a critical prerequisite for harnessing its full therapeutic potential. Solubility parameters provide a powerful predictive framework to navigate these challenges, transforming formulation from a trial-and-error art into a predictive science.<sup>[5]</sup>

## Part 1: The Theoretical Framework of Solubility Parameters

Predicting whether a solute will dissolve in a solvent is based on the principle "like dissolves like." Solubility parameters provide a quantitative measure of this "likeness" by relating it to the cohesive energy densities of the materials.

### The Hildebrand Solubility Parameter ( $\delta$ ): A One-Dimensional View

The foundational concept was introduced by Joel H. Hildebrand, who defined the solubility parameter ( $\delta$ ) as the square root of the cohesive energy density (CED).<sup>[6][7]</sup> The CED represents the energy required to overcome all intermolecular forces in a unit volume of liquid, which is conceptually similar to the energy of vaporization.<sup>[8]</sup>

The Hildebrand parameter is calculated as:

$$\delta = (\text{CED})^{1/2} = [(\Delta H_v - RT) / V_m]^{1/2}$$

Where:

- $\Delta H_v$  is the heat of vaporization
- $R$  is the ideal gas constant
- $T$  is the temperature
- $V_m$  is the molar volume

Materials with similar Hildebrand parameter values are likely to be miscible.<sup>[7]</sup> However, this single-parameter model is most effective for nonpolar or slightly polar systems and fails to account for specific interactions like hydrogen bonding, limiting its predictive power in many pharmaceutical applications.<sup>[7][9]</sup>

## Hansen Solubility Parameters (HSP): A Three-Dimensional Refinement

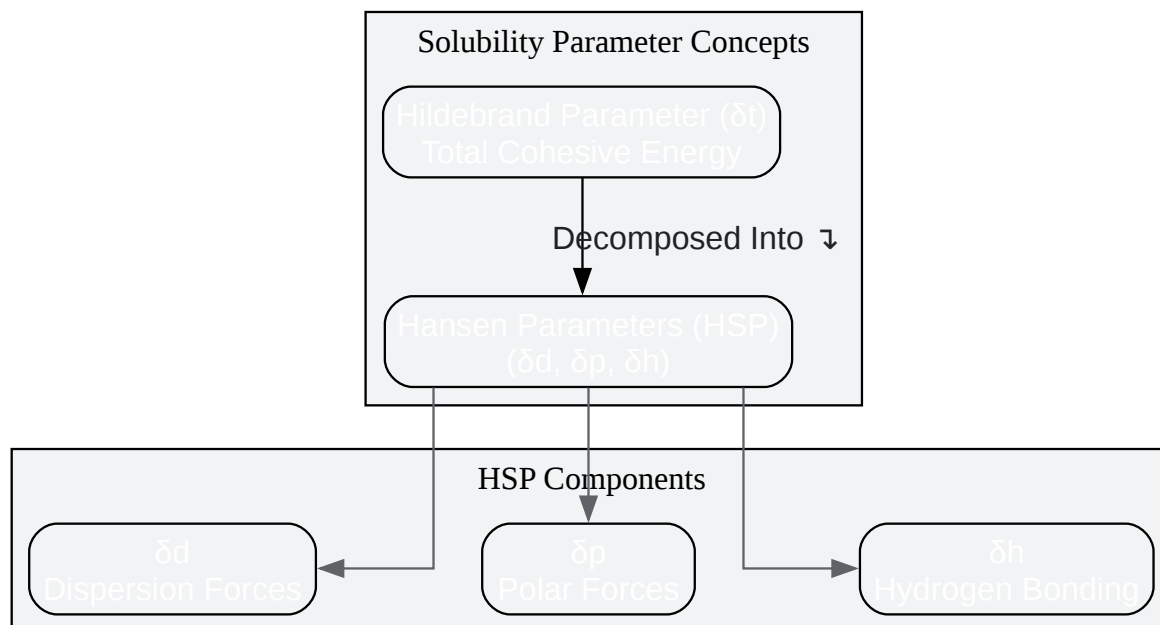
To address the limitations of the Hildebrand parameter, Charles M. Hansen proposed that the total cohesive energy could be divided into three distinct contributions:<sup>[10][11]</sup>

- Dispersion forces ( $\delta_d$ ): Energy from van der Waals forces, present in all molecules.<sup>[12]</sup>
- Polar forces ( $\delta_p$ ): Energy from dipole-dipole interactions.<sup>[12]</sup>
- Hydrogen bonding ( $\delta_h$ ): Energy from the donation and acceptance of protons, a critical interaction for many active pharmaceutical ingredients (APIs).<sup>[12]</sup>

These three parameters are treated as coordinates in a three-dimensional "Hansen space." The total Hildebrand parameter relates to the HSP components through the following equation:

$$\delta_t^2 = \delta_d^2 + \delta_p^2 + \delta_h^2$$
<sup>[13]</sup>

The "distance" ( $R_a$ ) between two points in Hansen space—for instance, a solute and a solvent—is a measure of their likeness. A smaller distance implies a higher affinity and greater likelihood of dissolution.<sup>[10]</sup> This multi-dimensional approach provides a far more nuanced and accurate prediction of solubility for the complex, multifunctional molecules common in drug development.



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Caption: Relationship between Hildebrand and Hansen Solubility Parameters.

## Part 2: Predictive Determination of HSP for 3-Formyl-4-isopropoxyphenylboronic acid

Direct experimental measurement of solubility parameters for a novel compound is resource-intensive. Therefore, the initial step is often a theoretical estimation using group contribution methods (GCM). This approach is grounded in the principle that a molecule's properties can be approximated by summing the contributions of its individual functional groups.[13][14]

### Methodology: Group Contribution

Several GCMs, such as those developed by Van Krevelen, Hoy, and Fedors, exist for estimating HSP.[5][14] These methods utilize extensive databases of predetermined values for various molecular fragments. By dissecting the target molecule into its constituent groups and applying the appropriate additive formulas, one can calculate the molar volume ( $V$ ) and the contributions to each Hansen parameter ( $F_d$ ,  $F_p$ ,  $E_h$ ).

## Step-by-Step Protocol for HSP Estimation (Van Krevelen Method Example)

- Deconstruct the Molecule: Break down **3-Formyl-4-isopropoxyphenylboronic acid** into its fundamental groups.
- Find Group Contribution Values: Consult established tables (e.g., from "Properties of Polymers" by D.W. van Krevelen) for the molar volume ( $V_i$ ), dispersion ( $F_{di}$ ), polar ( $F_{pi}$ ), and hydrogen bonding ( $E_{hi}$ ) contributions for each group.
- Sum the Contributions: Calculate the total molar volume and parameter contributions for the entire molecule:
  - $V = \sum V_i$
  - $F_d = \sum F_{di}$
  - $F_p = \sum F_{pi}$
  - $E_h = \sum E_{hi}$
- Calculate HSP Components: Apply the final formulas to derive the HSP values:
  - $\delta_d = F_d / V$
  - $\delta_p = (F_p)^{1/2} / V$
  - $\delta_h = (E_h / V)^{1/2}$

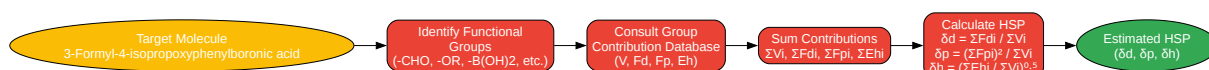
## Data Presentation: Estimated HSP for 3-Formyl-4-isopropoxyphenylboronic acid

The table below illustrates the application of this method. Note: These group contribution values are illustrative examples for demonstrating the methodology.

Functional Group	Vi (cm <sup>3</sup> /mol)	Fdi (J0.5cm <sup>1.5</sup> /mol )	Fpi (J0.5cm <sup>1.5</sup> /mol )	Ehi (J/mol)
Benzene Ring (6x >CH<)	88.8	1608	0	0
-CHO (Aldehyde)	21.5	310	900	2000
-O- (Ether)	10.0	250	400	3000
-CH(CH <sub>3</sub> ) <sub>2</sub> (Isopropyl)	64.5	1110	0	0
-B(OH) <sub>2</sub> (Boronic Acid)	30.0	350	800	15000
Total (Σ)	214.8	3628	2100	20000

Calculated HSP Values:

- $\delta_d = 3628 / 214.8 = 16.9 \text{ MPa}^{0.5}$
- $\delta_p = (2100)^{0.5} / 214.8 = 9.6 \text{ MPa}^{0.5}$
- $\delta_h = (20000 / 214.8)^{0.5} = 9.6 \text{ MPa}^{0.5}$
- $\delta_t = (16.9^2 + 9.6^2 + 9.6^2)^{0.5} = 21.7 \text{ MPa}^{0.5}$



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Caption: Workflow for Group Contribution Method of HSP Estimation.

## Part 3: Experimental Determination of Solubility Parameters

While predictive methods are invaluable for initial screening, experimental validation is the gold standard. The most common method involves testing the solubility of the solute in a well-characterized spectrum of solvents and identifying the center of the resulting "solubility sphere" in Hansen space.

### Rationale: The Power of Empirical Data

Experimental determination accounts for the unique intramolecular interactions and conformational effects of the specific molecule, which group contribution methods may oversimplify. For arylboronic acids, this is particularly important due to their potential to self-condense into cyclic anhydrides (boroxines), a process influenced by both temperature and solvent.<sup>[15][16]</sup>

### Experimental Protocol: Dynamic Turbidity Measurement

This method determines the temperature at which a known concentration of the solute fully dissolves in a solvent, known as the clear point. It is a reliable technique for generating solubility data across a range of solvents.<sup>[16][17]</sup>

#### Step-by-Step Methodology:

- **Solvent Selection:** Choose a set of 20-30 solvents with a wide and evenly distributed range of known HSP values ( $\delta_d$ ,  $\delta_p$ ,  $\delta_h$ ).
- **Sample Preparation:** Accurately weigh a small amount of **3-Formyl-4-isopropoxyphenylboronic acid** (e.g., 5 mg) into a glass vial. Add a precise volume of a test solvent (e.g., 0.5 mL). Seal the vial.
- **Heating and Observation:** Place the vial in a controlled heating block equipped with a magnetic stirrer. Begin stirring.
- **Turbidity Detection:** Use a dynamic method where the sample is slowly heated (e.g., 0.5 °C/min). The disappearance of turbidity, indicating full dissolution, can be precisely

determined by measuring the increase in light intensity passing through the sample with a luminance probe.<sup>[17][18]</sup>

- **Data Recording:** Record the temperature at which the solution becomes perfectly clear. If the compound dissolves completely at room temperature, it is recorded as "soluble." If it remains insoluble up to the solvent's boiling point, it is "insoluble."
- **Classification:** For the purpose of HSP determination, solvents that dissolve the compound at or near the target temperature (e.g., 25 °C) are classified as "good" solvents (Score = 1). Others are "bad" solvents (Score = 0).

#### Causality and Self-Validation:

- **Why a dynamic method?** It provides more reproducible equilibrium solubility data compared to static methods, which can be affected by the kinetics of dissolution.<sup>[15]</sup>
- **Why slow heating?** A slow heating rate ensures the system remains close to thermodynamic equilibrium, yielding an accurate clear point temperature. This is crucial for boronic acids to minimize thermal decomposition or dehydration.<sup>[16]</sup>
- **System Validation:** The protocol is self-validating by including several solvents with very similar HSPs. If the solute dissolves in some but not others, it indicates a specific interaction not captured by the HSP model alone and warrants further investigation.

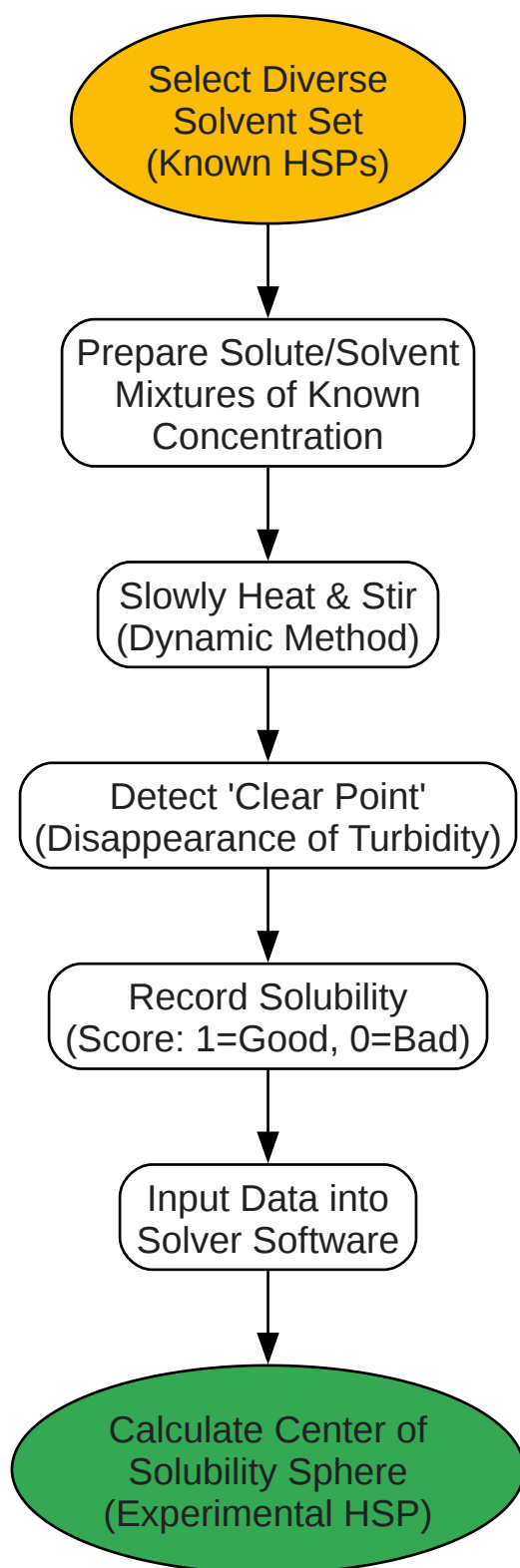
## Data Presentation: Solvent Spectrum for HSP Determination



Solvent	$\delta d$ (MPa <sup>0.5</sup> )	$\delta p$ (MPa <sup>0.5</sup> )	$\delta h$ (MPa <sup>0.5</sup> )	Experimental Result (Score)
Heptane	15.3	0.0	0.0	0 (Insoluble)
Toluene	18.0	1.4	2.0	0 (Insoluble)
Diethyl Ether	14.5	2.9	4.6	1 (Soluble)
Chloroform	17.8	3.1	5.7	1 (Soluble)
Acetone	15.5	10.4	7.0	1 (Soluble)
Isopropanol	15.8	6.1	16.4	1 (Soluble)
Methanol	15.1	12.3	22.3	0 (Insoluble)
Water	15.5	16.0	42.3	0 (Insoluble)
(...additional 20+ solvents)	...	...	...	...

## Data Analysis

The collected binary data (Score 1 or 0) is input into specialized software (e.g., HSPiP) or a mathematical solver. The algorithm calculates the center point ( $\delta d$ ,  $\delta p$ ,  $\delta h$ ) and radius (Ra) of a sphere in Hansen space that best separates the "good" solvents from the "bad" solvents. This center point represents the experimentally determined Hansen Solubility Parameters of **3-Formyl-4-isopropoxyphenylboronic acid**.



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Caption: Experimental Workflow for HSP Determination.

## Part 4: Application and Interpretation

The determined HSP values are not merely physical constants; they are actionable data for the pharmaceutical scientist.

- **Solvent Selection:** The HSPs allow for the rational selection of solvents for crystallization to control polymorph formation, or for processing steps like spray drying. Solvents with a small Ra distance to the API are good candidates.
- **Formulation Design:** In amorphous solid dispersion (ASD) formulations, the miscibility between the API and a polymer is critical for stability. The HSPs of the API can be compared to those of various pharmaceutical polymers (e.g., PVP, HPMC, Eudragit®) to predict compatibility.[\[19\]](#)
- **Process Optimization:** Knowledge of solubility parameters can help troubleshoot issues like agglomeration during wet granulation or phase separation in liquid formulations.
- **Mechanistic Insight:** The relative magnitudes of  $\delta_d$ ,  $\delta_p$ , and  $\delta_h$  reveal the nature of the intermolecular forces that dominate the API's behavior. For **3-Formyl-4-isopropoxyphenylboronic acid**, a significant  $\delta_h$  value, as predicted, would confirm the critical role of hydrogen bonding via its boronic acid and aldehyde groups.

## Conclusion

Determining the solubility parameters for **3-Formyl-4-isopropoxyphenylboronic acid** is a critical step in its journey as a potential pharmaceutical agent. This guide outlines a robust, two-pronged approach: beginning with a rapid, cost-effective theoretical prediction via group contribution methods, followed by rigorous experimental validation using a dynamic solubility methodology. The resulting Hansen Solubility Parameters provide a powerful, three-dimensional understanding of the molecule's intermolecular forces. This knowledge empowers researchers to make informed, data-driven decisions in process chemistry, formulation development, and drug delivery, ultimately de-risking and accelerating the path to clinical application.

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